molecular formula C16H18O4 B12946567 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol CAS No. 526195-49-3

3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Cat. No.: B12946567
CAS No.: 526195-49-3
M. Wt: 274.31 g/mol
InChI Key: DEMRUANQYFMYPI-UHFFFAOYSA-N
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Description

3-methoxy-5-(3-methoxyphenethyl)benzene-1,2-diol: is an organic compound belonging to the class of methoxyphenols. These compounds contain a methoxy group attached to the benzene ring of a phenol moiety. The molecular formula of this compound is C16H18O4 , and it has a molecular weight of 274.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-5-(3-methoxyphenethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated, nitrated, and other substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it is studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it is used in the production of polymers, resins, and other chemical products.

Mechanism of Action

The mechanism of action of 3-methoxy-5-(3-methoxyphenethyl)benzene-1,2-diol is not well-documented. it is likely to interact with various molecular targets and pathways due to its structural similarity to other methoxyphenols. These interactions may involve antioxidant activity, inhibition of inflammatory pathways, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Comparison:

  • Catechol: Similar in having two hydroxyl groups, but lacks the methoxy and phenethyl groups.
  • Resorcinol: Has hydroxyl groups in the meta position, differing in substitution pattern.
  • Hydroquinone: Has hydroxyl groups in the para position, differing in substitution pattern.

Uniqueness: 3-methoxy-5-(3-methoxyphenethyl)benzene-1,2-diol is unique due to the presence of both methoxy and phenethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs .

Properties

CAS No.

526195-49-3

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

3-methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

InChI

InChI=1S/C16H18O4/c1-19-13-5-3-4-11(8-13)6-7-12-9-14(17)16(18)15(10-12)20-2/h3-5,8-10,17-18H,6-7H2,1-2H3

InChI Key

DEMRUANQYFMYPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC(=C(C(=C2)OC)O)O

Origin of Product

United States

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